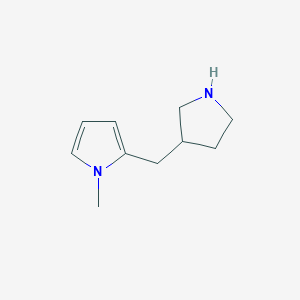

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYVGDGZKMJIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole and Its Precursors

Retrosynthetic Analysis Strategies for the Compound

A retrosynthetic analysis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole reveals several possible disconnections to simplify the target molecule into more readily available starting materials. The most logical disconnection points are the C-C single bond linking the two heterocyclic rings and the bonds within each ring.

Strategy 1: Disconnection of the C2-C' bond

Strategy 2: Pyrrolidine (B122466) Ring Formation as the Final Step

Another approach involves forming the pyrrolidine ring onto a pre-formed pyrrole (B145914) precursor. This could be achieved through an intramolecular cyclization of a suitably functionalized 1-methyl-2-alkylpyrrole derivative. For instance, a precursor bearing an amine and a leaving group at the appropriate positions on the side chain could be cyclized to form the pyrrolidine ring.

Strategy 3: Pyrrole Ring Formation as the Final Step

Conversely, the pyrrole ring could be constructed from a precursor already containing the pyrrolidine moiety. A 1,4-dicarbonyl compound attached to the pyrrolidine-3-ylmethyl group could undergo a Paal-Knorr synthesis with methylamine (B109427) to form the target molecule. wikipedia.orgrgmcet.edu.in This strategy hinges on the successful synthesis of the functionalized pyrrolidine precursor.

These retrosynthetic pathways provide a roadmap for the synthesis of this compound, with each strategy offering distinct advantages and challenges depending on the availability of starting materials and the desired control over the synthesis.

Classical and Modern Approaches to Pyrrole Ring Formation within the Compound

The synthesis of the 1-methyl-2-substituted pyrrole core can be achieved through various classical and modern methods.

Classical Methods:

The Paal-Knorr synthesis is a cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine. wikipedia.orgrgmcet.edu.inorganic-chemistry.org For the target molecule, a 1,4-dicarbonyl precursor bearing the pyrrolidin-3-ylmethyl side chain would be required.

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org This method is highly versatile for producing polysubstituted pyrroles.

Modern Methods:

Modern synthetic approaches offer milder reaction conditions and greater functional group tolerance. Transition metal-catalyzed reactions , such as those involving palladium, ruthenium, or iron, have been developed for the synthesis of 2-substituted pyrroles. uctm.eduresearchgate.net These methods often start from simple precursors and allow for the direct introduction of substituents.

Another modern approach is the ring-closing metathesis (RCM) of diallylamines, followed by oxidation to form the pyrrole ring. This method provides a powerful way to construct the pyrrole core from acyclic precursors.

The following table summarizes some of the key methods for pyrrole synthesis:

| Method | Precursors | Conditions | Advantages |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., methylamine) | Acidic or neutral, heating | High yields, readily available starting materials |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | Base or acid catalysis | Versatile for polysubstituted pyrroles |

| Transition Metal Catalysis | Varies (e.g., alkynes, amines, diols) | Pd, Ru, Fe, or other metal catalysts | Mild conditions, high functional group tolerance |

| Ring-Closing Metathesis | Diallylamines | Ruthenium catalyst (e.g., Grubbs' catalyst) followed by oxidation | Formation from acyclic precursors, good for complex structures |

Classical and Modern Approaches to Pyrrolidine Ring Formation within the Compound

The construction of the 3-substituted pyrrolidine ring is a critical step in the synthesis of the target molecule.

Classical Methods:

A traditional approach to pyrrolidine synthesis is the intramolecular cyclization of functionalized acyclic precursors. For example, a γ-amino halide or a γ-amino alcohol can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Modern Methods:

1,3-Dipolar cycloaddition reactions are a powerful modern tool for the synthesis of pyrrolidines. rsc.orgwikipedia.org The reaction between an azomethine ylide and an alkene dipolarophile can directly generate a substituted pyrrolidine ring with high stereocontrol. rsc.org This method is particularly useful for creating multiple stereocenters in a single step.

Ring-closing metathesis (RCM) of N-allyl homoallylamines using ruthenium catalysts like the Grubbs catalyst provides an efficient route to dihydropyrroles, which can then be reduced to pyrrolidines. acs.orgorganic-chemistry.orgacs.orgnih.gov This method is known for its high functional group tolerance and effectiveness in forming five-membered rings.

The following table summarizes key methods for pyrrolidine synthesis:

| Method | Precursors | Conditions | Advantages |

|---|---|---|---|

| Intramolecular Cyclization | γ-Amino halide, γ-Amino alcohol | Base or acid catalysis | Straightforward, good for simple pyrrolidines |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Thermal or metal-catalyzed | High stereocontrol, atom-economical |

| Ring-Closing Metathesis | N-allyl homoallylamine | Ruthenium catalyst (e.g., Grubbs' catalyst) | High functional group tolerance, efficient ring closure |

Stereoselective Synthesis of this compound

The pyrrolidine ring in the target molecule contains a stereocenter at the 3-position. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of the compound.

Chiral Auxiliary Approaches in Pyrrole/Pyrrolidine Synthesis

Chiral auxiliaries can be employed to induce stereoselectivity in the formation of the pyrrolidine ring. A chiral auxiliary can be attached to the nitrogen atom of the pyrrolidine precursor, directing the stereochemical outcome of a cyclization or cycloaddition reaction. After the desired stereocenter is established, the auxiliary can be removed. For example, a chiral sulfinyl group can be used to direct the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides. acs.org

Asymmetric Catalysis in Pyrrole/Pyrrolidine Ring Construction

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a well-established method for the enantioselective synthesis of pyrrolidines. rsc.org Chiral metal complexes, often of copper or silver, can catalyze the reaction between an azomethine ylide and a dipolarophile to produce pyrrolidines with high enantioselectivity.

Biocatalytic Pathways to Related Scaffolds

Biocatalysis, using enzymes to perform chemical transformations, is an increasingly important tool in organic synthesis due to its high selectivity and environmentally friendly nature. While direct biocatalytic pathways to this compound may not be established, enzymes could be used to generate chiral precursors for either the pyrrole or pyrrolidine ring. For instance, hydrolases can perform kinetic resolutions of racemic pyrrolidine precursors, or oxidoreductases can be used for the asymmetric reduction of ketones to chiral alcohols, which can then be converted to the desired pyrrolidine.

Novel Synthetic Routes and Expedient Methods for Compound Construction

The construction of this compound is most logically achieved through the coupling of a 1-methylpyrrole (B46729) unit and a 3-substituted pyrrolidine fragment. A highly efficient and convergent approach involves the reductive amination between 1-methylpyrrole-2-carboxaldehyde (B72296) and a suitable 3-(aminomethyl)pyrrolidine (B1599286) derivative. This strategy allows for the formation of the critical methylene (B1212753) bridge connecting the two heterocyclic rings in a single, high-yielding step.

Synthesis of Precursors

1-Methylpyrrole-2-carboxaldehyde: This key aldehyde precursor can be synthesized through several established methods. One common route is the Vilsmeier-Haack formylation of N-methylpyrrole. N-methylpyrrole itself is readily prepared from pyrrole by methylation using reagents such as methyl iodide or dimethyl sulfate, or more efficiently, from the reaction of succinaldehyde (B1195056) with methylamine. google.com

3-(Aminomethyl)pyrrolidine Derivatives: A crucial precursor for the reductive amination is a pyrrolidine with an aminomethyl group at the 3-position. For practical synthetic applications, the pyrrolidine nitrogen is often protected to prevent side reactions. A common and versatile precursor is tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (N-Boc-3-(aminomethyl)pyrrolidine). This compound is commercially available, offering an expedient starting point for the synthesis. Alternatively, it can be synthesized from precursors like N-Boc-3-hydroxypyrrolidine through a series of reactions including conversion of the hydroxyl group to a leaving group, displacement with a cyanide, and subsequent reduction of the nitrile. google.com

Reductive Amination for the Construction of the Target Compound

A plausible and efficient method for the synthesis of the target compound involves a one-pot tandem direct reductive amination followed by N-Boc protection. nih.govnih.gov In this approach, 1-methylpyrrole-2-carboxaldehyde is reacted with a primary amine, such as a deprotected 3-(aminomethyl)pyrrolidine, to form an intermediate imine. This imine is then reduced in situ using a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). The resulting secondary amine can then be protected, for instance with a Boc group, in the same reaction vessel.

A proposed synthetic scheme is as follows:

Preparation of the N-Boc protected pyrrolidine precursor: Start with a commercially available or synthesized N-Boc-3-(aminomethyl)pyrrolidine.

Reductive Amination: The N-Boc-3-(aminomethyl)pyrrolidine is reacted with 1-methylpyrrole-2-carboxaldehyde. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a hydride source like sodium triacetoxyborohydride to yield N-Boc-1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole.

Deprotection: The final step involves the removal of the Boc protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in dioxane. googleapis.comreddit.com This yields the target compound, this compound.

| Step | Reactants | Reagents | Product |

| 1 | 1-Methylpyrrole-2-carboxaldehyde, N-Boc-3-(aminomethyl)pyrrolidine | Sodium triacetoxyborohydride, Dichloromethane | N-Boc-1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole |

| 2 | N-Boc-1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | Trifluoroacetic acid, Dichloromethane | This compound |

Mechanistic Insights into Key Synthetic Steps

Vilsmeier-Haack Formylation

The synthesis of the 1-methylpyrrole-2-carboxaldehyde precursor often employs the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as N-methylpyrrole, using a Vilsmeier reagent. The Vilsmeier reagent, typically a chloroiminium ion, is formed from the reaction of a tertiary amide like dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

The mechanism proceeds as follows:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.

Electrophilic Aromatic Substitution: The electron-rich N-methylpyrrole attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C2 position due to the directing effect of the nitrogen atom. This forms a sigma complex.

Aromatization and Hydrolysis: The sigma complex loses a proton to restore the aromaticity of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt yields the final 1-methylpyrrole-2-carboxaldehyde.

Reductive Amination

The key coupling step, reductive amination, is a powerful and widely used method for the formation of C-N bonds. The reaction mechanism can be summarized in two main stages:

Imine/Iminium Ion Formation: The primary amine of the 3-(aminomethyl)pyrrolidine derivative nucleophilically attacks the carbonyl carbon of 1-methylpyrrole-2-carboxaldehyde. This is followed by the elimination of a water molecule to form an imine (Schiff base). Under the typically acidic or neutral conditions of the reaction, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

Hydride Reduction: A reducing agent, commonly a borohydride (B1222165) reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion to the electrophilic carbon of the imine or iminium ion. STAB is often preferred due to its mildness and its ability to be used in a one-pot procedure without reducing the starting aldehyde. The hydride attack results in the formation of the desired secondary amine, thus linking the pyrrole and pyrrolidine moieties through a methylene bridge.

Chemical Reactivity and Transformation of 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring Moiety

The 1-methylpyrrole (B46729) ring is a π-excessive aromatic system, making it highly activated towards electrophilic aromatic substitution (EAS), significantly more so than benzene (B151609). wikipedia.orgonlineorganicchemistrytutor.com The nitrogen atom's lone pair is delocalized into the ring, increasing electron density at the carbon atoms. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (the arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the β-positions (C3 and C4) (two resonance structures). onlineorganicchemistrytutor.comlibretexts.org Since the C2 position in 1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is already substituted, the primary site for electrophilic attack is the vacant C5 position.

Common EAS reactions are expected to proceed under mild conditions to avoid polymerization or side reactions. wikipedia.orgnumberanalytics.com

Halogenation: Reactions with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I₂) would readily introduce a halogen atom at the C5 position. wikipedia.org

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), are required to install a nitro group, primarily at C5. wikipedia.orgnumberanalytics.com

Sulfonation: Sulfonation can be achieved using milder reagents like the pyridine-sulfur trioxide complex (Py·SO₃) to yield the corresponding sulfonic acid. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation, which typically require strong Lewis acid catalysts, must be adapted for the highly reactive pyrrole ring. byjus.commasterorganicchemistry.com Milder catalysts or conditions are necessary. For instance, acylation can be performed with acyl chlorides or anhydrides, potentially leading to the C5-acylated product. numberanalytics.compharmaguideline.com Studies on N-substituted pyrroles have shown that the choice of Lewis acid can influence regioselectivity, though C2/C5 attack remains common. nih.gov

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole |

| Nitration | HNO₃ / Ac₂O | 1-Methyl-5-nitro-2-(pyrrolidin-3-ylmethyl)pyrrole |

| Acylation | (CH₃CO)₂O, mild Lewis acid | 1-(1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrol-5-yl)ethan-1-one |

| Sulfonation | Pyridine·SO₃ | This compound-5-sulfonic acid |

Nucleophilic Reactivity of the Pyrrolidine (B122466) Moiety

The reactivity of the pyrrolidine moiety is centered on the nitrogen atom. Unlike the nitrogen in the pyrrole ring, whose lone pair is part of the aromatic system, the nitrogen in the N-methylpyrrolidine ring is sp³-hybridized and possesses a localized lone pair of electrons. pearson.com This makes the pyrrolidine nitrogen basic and nucleophilic.

The tertiary amine nature of the N-methylpyrrolidine ring means its primary nucleophilic reaction involves attacking electrophiles to form a quaternary ammonium (B1175870) salt. For example, reaction with an alkyl halide like methyl iodide would yield a quaternary ammonium iodide. Its basicity allows it to act as a proton acceptor in acid-base reactions. The nucleophilicity of pyrrolidine itself has been quantified and is known to be influenced by the solvent environment, with hydrogen-bonding solvents like methanol (B129727) reducing its nucleophilicity compared to aprotic solvents like acetonitrile. rsc.org

Functionalization of the Pyrrolidin-3-ylmethyl Side Chain

The methylene (B1212753) bridge (-CH₂-) connecting the two heterocyclic rings is a potential site for functionalization. The C-H bonds in this position are activated by the adjacent pyrrole ring. Direct functionalization of such benzylic-like methylene groups can be achieved under various conditions. ecust.edu.cn Plausible, though not specifically documented for this compound, transformations could include:

Radical Halogenation: Free-radical conditions (e.g., NBS with a radical initiator) could potentially introduce a halogen atom at the methylene bridge, which could then be used in subsequent nucleophilic substitution reactions.

Deprotonation and Alkylation: Treatment with a strong base could deprotonate the methylene carbon, creating a carbanion that could be trapped with an electrophile, such as an alkyl halide.

Oxidation: Strong oxidizing agents could potentially oxidize the methylene group to a carbonyl, forming a ketone linker between the rings.

Functionalization of the C-H bonds on the pyrrolidine ring itself is more challenging but can be achieved through modern synthetic methods, often involving directed C-H activation. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving the Compound Scaffold

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can be elaborated using these methods, primarily by targeting the pyrrole ring.

Coupling of Halogenated Pyrroles: Following electrophilic halogenation (as described in 3.1), the resulting 5-halopyrrole derivative can serve as a substrate in various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (or ester) in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Reaction with an alkene under palladium catalysis to introduce a vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form an alkynylpyrrole.

Direct C-H Activation/Arylation: An increasingly powerful strategy involves the direct functionalization of C-H bonds, bypassing the need for pre-halogenation. nih.govrsc.org Palladium, rhodium, or copper catalysts can mediate the coupling of the pyrrole's C5-H bond with various partners like aryl halides or boronic acids. researchgate.netdmaiti.com A metal-free oxidative radical arylation of N-methylpyrrole using arylhydrazines has also been reported, showing high selectivity for the C2 position. acs.org For the target compound, this would likely occur at the C5 position.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling (on 5-bromopyrrole) | Pd(PPh₃)₄, Base | Arylboronic acid | C(sp²)-C(sp²) |

| Heck Coupling (on 5-bromopyrrole) | Pd(OAc)₂, Ligand, Base | Alkene | C(sp²)-C(sp²) |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Oxidant | Arene | C(sp²)-C(sp²) |

| Copper-Catalyzed C-N Coupling | CuI, Ligand, Base | Amine/Amide | C(sp²)-N |

Oxidation and Reduction Chemistry of the Compound

The two rings exhibit different behaviors under oxidative and reductive conditions.

Oxidation: The electron-rich pyrrole ring is sensitive to oxidation. researchgate.net Strong oxidizing agents can lead to polymerization (forming "pyrrole black") or ring-opening degradation. researchgate.net Milder, controlled oxidation can lead to dearomatization, forming pyrrolinones or other oxidized species. researchgate.net For example, oxidation of some pyrroles with hydrogen peroxide or hypervalent iodine reagents can yield Δ³-pyrrol-2-ones. researchgate.net The N-methylpyrrolidine ring is more robust but can be oxidized at the nitrogen atom to form an N-oxide or undergo C-H oxidation under specific conditions.

Reduction: The pyrrolidine ring is already a saturated heterocycle and is therefore resistant to further reduction. The aromatic pyrrole ring, however, can be reduced. Catalytic hydrogenation can reduce the pyrrole to a pyrroline (B1223166) or, under more forcing conditions, to a pyrrolidine. wikipedia.org Birch reduction of pyrrole derivatives is also a known method to produce pyrrolines. wikipedia.org The complete reduction of the pyrrole ring would result in a bis(pyrrolidinyl)methane derivative. Upon oxidation, pyrrole can be converted to maleimide, which upon reduction yields pyrrolidine. pharmaguideline.com

Ring-Opening and Rearrangement Reactions of the Core Structure

While generally stable, the heterocyclic rings can undergo cleavage or rearrangement under specific energetic conditions.

Pyrrolidine Ring-Opening: The N-methylpyrrolidine ring is generally stable. However, related N-acyl cyclopropylamides are known to undergo ring-opening rearrangements in the presence of Lewis acids. Analagous reactivity for the strained pyrrolidine ring, while less common, might be induced under harsh conditions. A related compound, N-methyl-2-pyrrolidone (NMP), can undergo reversible ring-opening with sodium hydroxide (B78521) to yield sodium N-methyl-4-aminobutyrate. wikipedia.org

Pyrrole Ring Transformations: The pyrrole ring can participate in various cycloaddition reactions. For example, N-substituted pyrroles can act as dienes in Diels-Alder reactions. wikipedia.org Reaction with carbenes can lead to a [2+1] cycloaddition, followed by a Ciamician–Dennstedt rearrangement to form a substituted pyridine, representing a ring expansion. wikipedia.orgpharmaguideline.com

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of key reactions is crucial for predicting outcomes and optimizing conditions. The mechanism for electrophilic aromatic substitution on the pyrrole ring is a cornerstone of its chemistry.

Mechanism of Electrophilic Acylation (Friedel-Crafts): The Friedel-Crafts acylation is a classic EAS reaction. byjus.com

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acyl halide by coordinating to the halogen, which facilitates its departure and generates a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). masterorganicchemistry.com

Nucleophilic Attack: The π-system of the highly nucleophilic pyrrole ring attacks the acylium ion. The attack occurs at the C5 position to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrrole ring and the nitrogen atom, which accounts for the high reactivity and regioselectivity of the reaction.

Deprotonation and Rearomatization: A weak base (e.g., the AlCl₄⁻ formed in the first step) removes the proton from the C5 position. This restores the aromaticity of the pyrrole ring, yielding the final 5-acyl-1-methylpyrrole product and regenerating the Lewis acid catalyst.

Derivatization and Analog Synthesis of 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole Scaffolds

Strategies for Structural Modification of the Pyrrole (B145914) Moiety

The 1-methylpyrrole (B46729) ring is amenable to a variety of structural modifications, primarily through electrophilic substitution reactions. cdnsciencepub.compearson.com The nitrogen atom's lone pair of electrons increases the electron density of the ring, making it significantly more reactive than benzene (B151609) towards electrophiles. pearson.com Substitution typically occurs at the C5 position (para to the activating methyl group and ortho to the nitrogen), followed by the C4 position.

Electrophilic Aromatic Substitution:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These modifications can alter the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity and pharmacokinetic profile.

Nitration: Direct nitration of 1-methylpyrrole can yield a mixture of 2-nitro and 3-nitro isomers, with the latter being formed in significant amounts. cdnsciencepub.com This reaction introduces a versatile nitro group that can be further reduced to an amino group, providing a handle for further functionalization.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, can introduce a ketone functionality. This is a valuable modification for extending the scaffold and exploring interactions with target proteins. cdnsciencepub.com

Alkylation: While direct Friedel-Crafts alkylation can be challenging due to polysubstitution and rearrangement, alternative methods can be employed to introduce alkyl groups. nih.gov

Table 1: Examples of Pyrrole Moiety Modifications

| Modification | Reagents and Conditions | Expected Product | Potential Impact |

| Bromination | NBS, THF, 0 °C to rt | 5-Bromo-1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | Increased lipophilicity, potential for altered binding interactions |

| Nitration | HNO₃, Ac₂O, -10 °C | 5-Nitro-1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | Introduction of a handle for further functionalization (e.g., reduction to amine) |

| Acetylation | AcCl, AlCl₃, CH₂Cl₂ | 1-(1-Methyl-5-(pyrrolidin-3-ylmethyl)-1H-pyrrol-2-yl)ethan-1-one | Introduction of a polar ketone group, potential for new hydrogen bonding interactions |

This table presents hypothetical derivatization strategies based on established pyrrole chemistry.

Strategies for Structural Modification of the Pyrrolidine (B122466) Moiety

N-Substitution:

The secondary amine of the pyrrolidine can be readily alkylated, acylated, or sulfonylated to introduce a wide range of functional groups. N-alkylation can modulate the basicity of the nitrogen, which can be crucial for interactions with biological targets.

C-Substitution:

Substitution at the carbon atoms of the pyrrolidine ring can be achieved through various synthetic routes, often starting from functionalized pyrrolidine precursors. mdpi.com These modifications can introduce new stereocenters and alter the conformational preferences of the ring.

Table 2: Examples of Pyrrolidine Moiety Modifications

| Modification | Synthetic Approach | Expected Product | Potential Impact |

| N-Benzylation | Benzyl bromide, K₂CO₃, CH₃CN | 1-Methyl-2-((1-benzylpyrrolidin-3-yl)methyl)pyrrole | Increased steric bulk, potential for new hydrophobic interactions |

| C4-Hydroxylation | Starting from 4-hydroxypyrrolidine derivatives | (4-Hydroxy-pyrrolidin-3-yl)methyl)-1-methyl-pyrrole | Introduction of a hydrogen bond donor/acceptor |

| C2-Methylation | Stereoselective synthesis from a chiral precursor | 1-Methyl-2-((2-methylpyrrolidin-3-yl)methyl)pyrrole | Introduction of a new stereocenter, potential for improved selectivity |

This table presents hypothetical derivatization strategies based on established pyrrolidine chemistry.

Approaches to Varying the Linker Between Rings

Linker Homologation: The length of the linker can be extended by introducing additional methylene (B1212753) units (e.g., an ethyl or propyl linker). This can be achieved through multi-step synthetic sequences.

Introduction of Rigidity: The flexibility of the linker can be reduced by incorporating double bonds or by forming a cyclic structure that includes the linker.

Introduction of Heteroatoms: Replacing the methylene group with a heteroatom, such as oxygen or nitrogen, can introduce new hydrogen bonding capabilities and alter the electronic properties of the linker.

Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of the 1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole scaffold, the synthesis of conformationally restricted analogs is a valuable strategy. nih.gov By limiting the number of accessible conformations, it is possible to identify the spatial arrangement of key functional groups required for biological activity. This can be achieved by introducing cyclic structures that lock the relative orientation of the pyrrole and pyrrolidine rings. For instance, creating a fused ring system between the linker and one of the heterocyclic rings can significantly reduce conformational flexibility.

Exploration of Stereoisomeric Variants

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The synthesis and evaluation of individual stereoisomers are crucial, as different enantiomers and diastereomers often exhibit distinct pharmacological properties. nih.govresearchgate.net Stereoselective synthesis can be achieved using chiral starting materials, chiral catalysts, or by separation of racemic mixtures.

Table 3: Stereoisomers of this compound

| Stereoisomer | Synthetic Strategy | Expected Biological Activity |

| (R)-1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | Enantioselective synthesis from (R)-pyrrolidine-3-carboxylic acid | May exhibit higher affinity or selectivity for a specific target compared to the (S)-isomer or the racemate. |

| (S)-1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | Enantioselective synthesis from (S)-pyrrolidine-3-carboxylic acid | May exhibit a different pharmacological profile from the (R)-isomer. |

This table presents a hypothetical exploration of stereoisomers and their potential for differential biological activity.

Structure-Activity Relationship (SAR) Studies: Mechanistic Perspectives on Analog Efficacy

Systematic structural modifications of the this compound scaffold, as outlined above, are essential for elucidating structure-activity relationships (SAR). By comparing the biological activity of a series of analogs, it is possible to identify the key structural features required for potency and selectivity.

Key SAR Insights from Related Scaffolds:

Pyrrole Moiety: The electronic nature and steric bulk of substituents on the pyrrole ring can significantly influence activity. Electron-withdrawing groups may modulate the pKa of the pyrrolidine nitrogen, while bulky substituents can probe for steric constraints in the binding pocket.

Pyrrolidine Moiety: The stereochemistry and substitution pattern of the pyrrolidine ring are often critical for activity. The basicity of the pyrrolidine nitrogen can be a key determinant of binding, and its optimal pKa will depend on the specific target.

Linker: The length and flexibility of the linker are crucial for achieving the optimal orientation of the pyrrole and pyrrolidine rings for binding.

The insights gained from these SAR studies can guide the design of next-generation analogs with improved therapeutic potential.

Advanced Spectroscopic and Analytical Methodologies for 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced multi-dimensional techniques are crucial for a complete assignment and to probe the molecule's conformational dynamics.

Two-dimensional (2D) NMR experiments are essential for mapping the complex spin systems within this compound, resolving spectral overlap, and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal the connectivity between protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the pyrrole (B145914) ring. For instance, the spectrum would show cross-peaks between the methine proton at position 3 of the pyrrolidine ring and its adjacent methylene protons at positions 2 and 4, as well as the methylene bridge protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. Each C-H bond in the molecule would produce a distinct correlation peak, simplifying the assignment of the complex ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between carbon and proton atoms, typically over two to three bonds. This is critical for establishing the connectivity between different fragments of the molecule. For example, HMBC would show correlations between the N-methyl protons of the pyrrole ring and the C2 and C5 carbons of the pyrrole ring. It would also be crucial in confirming the link between the methylene bridge and both the pyrrole (C2) and pyrrolidine (C3) rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal the spatial proximity between protons on the pyrrole ring and the pyrrolidine ring, helping to determine the preferred orientation of the two rings relative to each other.

A summary of expected key 2D NMR correlations for the structural elucidation of this compound is presented below.

| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations for Structural Confirmation |

| COSY | ¹H - ¹H | - Correlations between protons on the pyrrolidine ring (H2/H3, H3/H4, H4/H5).- Correlation between the pyrrolidine H3 and the methylene bridge protons.- Correlations between protons on the pyrrole ring (H3/H4, H4/H5). |

| HSQC | ¹H - ¹³C (one bond) | - Direct correlation of each proton to its attached carbon atom, facilitating the assignment of all C-H signals. |

| HMBC | ¹H - ¹³C (multiple bonds) | - Correlation from the N-methyl protons to C2 and C5 of the pyrrole ring.- Correlation from the methylene bridge protons to C2 of the pyrrole and C3 of the pyrrolidine.- Correlation from the pyrrole H5 to C2 and C4 of the pyrrole ring. |

| NOESY | ¹H - ¹H (through space) | - Spatial correlations between protons on the pyrrole and pyrrolidine rings, indicating their relative orientation.- Correlations between the methylene bridge protons and adjacent protons on both rings. |

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is crystalline. nih.goviastate.edu For heterocyclic compounds, ssNMR can be used to study polymorphism, determine intermolecular interactions in the solid state, and resolve ambiguities that may arise in solution due to dynamic processes. nih.govnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. For this compound, ¹⁵N ssNMR could be particularly informative for characterizing the two distinct nitrogen environments (the pyrrole nitrogen and the pyrrolidine nitrogen). acs.org

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₆N₂), the expected exact mass of the molecular ion ([M+H]⁺) would be precisely determined, confirming its elemental formula.

| Ion | Elemental Formula | Calculated Exact Mass |

| [M] | C₁₀H₁₆N₂ | 164.1313 |

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 |

| [M+Na]⁺ | C₁₀H₁₆N₂Na⁺ | 187.1206 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses and cleavages that can be pieced together to confirm its structure. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the pyrrolidine ring, as well as fragmentation of the pyrrolidine ring itself.

Predicted Key Fragment Ions in MS/MS Analysis:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 165.1 | 95.1 | C₄H₁₀N | Cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring, retaining the 1-methyl-2-methylenepyrrole cation. |

| 165.1 | 81.1 | C₅H₈N | Cleavage of the C-C bond between the methylene bridge and the pyrrole ring, followed by rearrangement. |

| 165.1 | 70.1 | C₅H₉N₂ | Fragmentation of the pyrrole ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about intermolecular interactions such as hydrogen bonding.

For this compound, IR and Raman spectroscopy would be used to identify characteristic vibrations of the pyrrole and pyrrolidine rings, as well as the N-H bond of the pyrrolidine and the C-H bonds.

N-H Vibrations: The pyrrolidine ring contains a secondary amine, which will exhibit a characteristic N-H stretching vibration. In the IR spectrum, this typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. dtic.mil

C-H Vibrations: The spectra will show C-H stretching vibrations for the aromatic pyrrole ring (typically above 3000 cm⁻¹) and the aliphatic pyrrolidine ring and methylene bridge (typically below 3000 cm⁻¹). mdpi.com

Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring will give rise to characteristic bands in the fingerprint region (approximately 1400-1600 cm⁻¹). The C-N stretching of the aliphatic pyrrolidine will also be present in this region.

Hydrogen Bonding: The presence of the N-H group in the pyrrolidine ring allows for the possibility of intermolecular hydrogen bonding, which would lead to a broadening and shifting of the N-H stretching band to lower frequencies in the condensed phase.

Expected Vibrational Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| Pyrrolidine N-H | Stretch | 3300 - 3500 | Position and width are sensitive to hydrogen bonding. |

| Aromatic C-H (Pyrrole) | Stretch | 3000 - 3100 | Typically sharp bands. |

| Aliphatic C-H (Pyrrolidine, CH₂, CH₃) | Stretch | 2850 - 3000 | Stronger intensity than aromatic C-H stretches. |

| Pyrrole Ring | C=C Stretch | 1500 - 1600 | Characteristic of the aromatic system. |

| Pyrrole Ring | C-N Stretch | 1300 - 1400 | Part of the ring breathing modes. |

| Pyrrolidine C-N | Stretch | 1100 - 1250 | Aliphatic amine stretch. |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thieme-connect.de For this compound, this technique is invaluable for unambiguously establishing the absolute configuration of the chiral center at the 3-position of the pyrrolidine ring and for analyzing its preferred conformation in the solid state.

To determine the absolute configuration of an enantiomerically pure sample, the crystallographic analysis must be performed using a radiation source that induces anomalous scattering. thieme-connect.de The resulting diffraction data allows for the calculation of the Flack parameter, which provides a reliable indicator of the correct absolute structure. researchgate.net A value close to zero confirms that the assigned stereochemistry is correct.

Beyond absolute configuration, the crystallographic data yields a wealth of information regarding the molecule's solid-state conformation. This includes precise bond lengths, bond angles, and torsion angles, which together define the spatial relationship between the 1-methylpyrrole (B46729) and the pyrrolidine rings. This information is critical for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. Insights into solid-state conformation can be crucial for computational modeling and structure-activity relationship studies.

Below is a table of hypothetical crystallographic data that would be expected from a successful single-crystal X-ray diffraction experiment on an enantiopure salt of this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₀H₁₇N₂⁺ · Cl⁻ | Confirms the elemental composition of the crystallized salt. |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the crystal is enantiopure. researchgate.net |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å | Defines the size and shape of the repeating unit in the crystal lattice. |

| Wavelength | 1.54178 Å (Cu Kα) | The X-ray source used, suitable for inducing anomalous dispersion for lighter atoms. |

| Flack Parameter | 0.02(3) | A value near zero confirms the assigned absolute configuration (e.g., S or R) is correct. researchgate.net |

| Key Torsion Angle | N(pyrrole)-C-C-C(pyrrolidine) = -175° | Reveals the rotational conformation around the bond linking the two heterocyclic rings in the solid state. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

While X-ray crystallography provides definitive solid-state data, chiroptical spectroscopy techniques are essential for assigning the absolute configuration of chiral molecules in solution. saschirality.orgnumberanalytics.com These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light. saschirality.org For this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized UV-visible light, arising from electronic transitions within the molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint of a specific enantiomer. The modern approach to stereochemical assignment involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum generated using time-dependent density functional theory (TDDFT). nih.gov By calculating the predicted spectra for both the R and S enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration in solution.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation corresponding to molecular vibrations. bruker.com VCD provides significantly more structural information than ECD because a typical molecule has many more vibrational transitions than electronic ones. rsc.org This makes VCD a robust method for determining the absolute configuration and conformational preferences of molecules in solution. researchgate.net The assignment process is similar to that for ECD: the experimental VCD spectrum is compared with quantum chemical predictions for the possible enantiomers and their low-energy conformers. researchgate.net

The table below illustrates how experimental and calculated chiroptical data would be used for the stereochemical assignment of this compound.

| Technique | Data Type | Hypothetical Finding for S-enantiomer | Interpretation |

| ECD | Experimental Peak (λ, nm) | +215, -240 | The measured Cotton effects in the UV region. |

| Calculated Peak for S-config (λ, nm) | +218, -242 | A strong correlation between the experimental and calculated spectra for the S-enantiomer confirms this absolute configuration. | |

| Calculated Peak for R-config (λ, nm) | -218, +242 | The calculated spectrum for the R-enantiomer would be a mirror image and would not match the experimental data. | |

| VCD | Experimental Peak (cm⁻¹) | +1450, -1310, +1100 | A series of positive and negative bands in the fingerprint region of the IR spectrum. |

| Calculated Peak for S-config (cm⁻¹) | +1455, -1308, +1105 | Excellent agreement in the signs and positions of the VCD bands between experiment and calculation provides high confidence in the assignment. |

Chromatographic Methods for Purification and Purity Assessment in Research (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity analysis of synthetic compounds in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for ensuring the quality of this compound samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification (preparative HPLC) and analytical assessment of purity. For a polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water with an additive like formic acid), is a common approach. fda.gov Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector.

Furthermore, to resolve the individual enantiomers from a racemic mixture or to assess the enantiomeric excess (e.e.) of a chiral sample, specialized chiral HPLC methods are required. This involves using a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for analyzing compounds that are thermally stable and sufficiently volatile. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum corresponding to the mass-to-charge ratio of the parent ion and its fragments. This fragmentation pattern is a highly specific fingerprint that can confirm the identity of the compound, while the GC chromatogram provides a measure of its purity. researchgate.netnih.gov

The following tables present hypothetical data for the chromatographic analysis of a research sample.

Table: HPLC Purity Analysis

| Method | Retention Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| Reversed-Phase | 4.8 | 99.2% | High chemical purity indicated. |

| Chiral Separation (S-enantiomer) | 10.2 | 99.5% | High enantiomeric excess. |

Table: GC-MS Identity Confirmation

| Retention Time (min) | Key Mass Fragments (m/z) | Interpretation |

|---|

Theoretical and Computational Investigations of 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and reactivity indices.

Ab Initio Methods for Excited States and Reaction Pathways

Ab initio methods, which are based on first principles without the use of empirical parameters, could be utilized to study the excited states and potential reaction pathways of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. Techniques such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) could predict electronic excitation energies and oscillator strengths, providing insights into the molecule's potential photochemical behavior. Furthermore, these methods can be used to map out the potential energy surface for various reactions, identifying transition states and calculating activation barriers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could be performed to explore its conformational landscape. The pyrrolidine (B122466) and pyrrole (B145914) rings, connected by a methylene (B1212753) bridge, allow for considerable flexibility. MD simulations would reveal the preferred conformations in different solvent environments and at various temperatures. Additionally, these simulations could be used to study intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes.

Docking and Molecular Modeling Studies of this compound Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were to be investigated for potential biological activity, docking studies would be crucial. These studies would involve docking the molecule into the active site of a target protein or enzyme to predict its binding affinity and mode of interaction. This would provide insights into the potential mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. If a series of analogues of this compound with known biological activities were available, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with the observed activity. Such a model could help in elucidating the mechanism of action and in designing new, more potent compounds.

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

The intricate dance of atoms and electrons during a chemical reaction is often fleeting and difficult to observe directly. Computational chemistry, particularly the analysis of transition states, provides a powerful lens to understand the mechanisms of reactions involving complex molecules like this compound. By modeling the potential energy surface of a reaction, researchers can identify the highest energy point, the transition state, which acts as the critical barrier that must be overcome for reactants to transform into products. This section delves into the theoretical and computational investigations that elucidate the reaction mechanisms pertinent to the pyrrole and pyrrolidine moieties of the title compound.

Computational Approaches to Transition State Analysis

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of reaction mechanisms due to its favorable balance of accuracy and computational cost. hilarispublisher.com Methods like B3LYP are commonly employed to optimize the geometries of reactants, products, and, most importantly, transition states. hilarispublisher.comarxiv.org To confirm the nature of these stationary points, vibrational frequency calculations are performed. A minimum on the potential energy surface (a stable molecule) will have no imaginary frequencies, while a transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate. hilarispublisher.com

Further validation of a calculated transition state is often achieved through Intrinsic Reaction Coordinate (IRC) calculations. These calculations trace the reaction pathway downhill from the transition state, ensuring that it connects the intended reactants and products. hilarispublisher.com For more accurate energy barriers, single-point energy calculations using higher-level theories, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can be performed on the DFT-optimized geometries. arxiv.org

Reactivity of the Pyrrole Moiety: Electrophilic Aromatic Substitution

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.compearson.com The nitrogen atom's lone pair is delocalized into the ring, increasing its nucleophilicity compared to benzene (B151609). pearson.com Computational studies have been instrumental in explaining the regioselectivity of these reactions, which predominantly occur at the C2 (or C5) position. pearson.comquora.com

Transition state analysis reveals that the carbocation intermediate formed by an electrophilic attack at the C2 position is more stable than the one formed at the C3 position. This is because the positive charge can be delocalized over more atoms, including the nitrogen, resulting in a greater number of resonance structures. pearson.comquora.com Quantum chemical calculations, including ab initio and DFT methods, have been used to investigate the electrophilic substitution on N-substituted pyrroles. These studies have shown that both steric factors and the electronic nature of the N-substituent can influence the activation barriers and, consequently, the reaction rates and regioselectivity. researchgate.net

Table 1: Theoretical Activation Barriers for Electrophilic Attack on Pyrrole (Note: This table is illustrative and based on general findings in the literature. Specific values depend on the electrophile, substituent, and level of theory.)

| Position of Attack | Relative Activation Energy (kcal/mol) | Key Stabilizing Factor |

| C2 (α-position) | Lower | More extensive charge delocalization in the transition state |

| C3 (β-position) | Higher | Less effective charge delocalization |

Reactions Involving the Pyrrolidine Ring

The pyrrolidine ring, being a saturated heterocycle, undergoes different types of reactions compared to the aromatic pyrrole. Computational studies have provided significant insights into the mechanisms of these transformations. For instance, DFT calculations have been used to elucidate the mechanism of the stereoselective synthesis of cyclobutanes from pyrrolidines. nih.govacs.orgacs.org

In one such study, the rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. nih.govacs.orgacs.org The subsequent collapse of this biradical to form the cyclobutane (B1203170) product was found to be barrierless. acs.org The stereoretentive nature of the reaction was explained by the higher energy barrier for the rotation of the radical centers compared to the cyclization process. nih.govacs.org

Another area of investigation has been the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines. nih.gov Mechanistic studies, combining experimental data and DFT calculations, have proposed a catalytic cycle involving Cu(I)/Cu(II) intermediates. The calculations help in understanding the preference for certain substrates and the effect of different ligands on the catalyst's efficiency by comparing the energy profiles of various possible reaction pathways. nih.gov

Table 2: Calculated Energetics for a Pyrrolidine Ring Contraction Reaction (Based on data from DFT studies on the formation of cyclobutanes from pyrrolidines. acs.org)

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Formation of 1,1-diazene | Intermediate C | -96.6 |

| N₂ extrusion | Transition State (TS-CD) | Not specified |

| Formation of 1,4-biradical | Intermediate D-bs | Not specified |

| Cyclobutane formation | Product E | -156.9 |

| β-fragmentation | Transition State (TS-DF) | 5.5 (barrier from D-bs) |

| Alkene byproduct formation | Product F | -146.6 |

These computational investigations into the transition states and reaction pathways of pyrrole and pyrrolidine derivatives provide a foundational understanding of the potential reactivity of this compound. By dissecting the energetic landscape of these reactions, chemists can better predict reaction outcomes and design novel synthetic strategies.

Applications of 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole in Chemical Synthesis and Mechanistic Biology

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyrrole-pyrrolidine framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov Pyrrole (B145914) and pyrrolidine (B122466) moieties are present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govalliedacademies.orgmdpi.com

The versatility of the pyrrole-pyrrolidine scaffold allows for the synthesis of diverse libraries of compounds for screening against various diseases. researchgate.net For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like tyrosine kinases, which are crucial in cancer signaling pathways. nih.govmdpi.com The ability to modify the substituents on both the pyrrole and pyrrolidine rings allows for the fine-tuning of the molecule's pharmacological properties. nih.gov

Table 1: Examples of Biological Activities of Pyrrole-Pyrrolidine Analogs

| Biological Activity | Target Class | Reference |

| Anticancer | Tyrosine Kinase Inhibitors | nih.govmdpi.com |

| Antiviral (HIV) | Reverse Transcriptase, Integrase | nih.gov |

| Anti-inflammatory | Cyclooxygenase | nih.gov |

| Antifungal | Various fungal enzymes | researchgate.net |

Utilization as a Ligand or Precursor in Organometallic Chemistry and Catalysis

The nitrogen atoms in the pyrrole and pyrrolidine rings of 1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole can act as donor atoms, making the compound a potential ligand for coordinating with metal ions. Such organometallic complexes can have applications in catalysis. While specific studies on this exact compound as a ligand are not prominent, related pyrrole-based ligands have been used in various catalytic reactions. nih.govacs.org

The synthesis of N-methylpyrrole derivatives is a well-established area of organic chemistry, often involving the reaction of pyrrole with a methylating agent. chemicalbook.com The resulting N-methylpyrrole can then be further functionalized to create more complex ligands. The pyrrolidine moiety can also be synthesized through various methods, including cycloaddition reactions. nih.gov The combination of these two rings in this compound provides a bidentate or potentially tridentate ligand scaffold, which could be used to stabilize transition metal catalysts for reactions such as cross-coupling, hydrogenation, or polymerization.

Exploration as a Building Block for Complex Natural Product Synthesis

Pyrrole and pyrrolidine rings are fundamental components of many complex natural products, particularly alkaloids. nih.govbohrium.com Therefore, this compound could serve as a valuable building block in the total synthesis of such molecules. The synthesis of natural products often involves the strategic connection of smaller, readily available fragments. researchgate.netsemanticscholar.org

Mechanistic Investigations of Biological Receptor Binding and Enzyme Inhibition by the Compound

The specific binding interactions of this compound with biological receptors and enzymes have not been extensively detailed in the literature. However, studies on analogous structures provide insights into its potential mechanisms of action. For example, research on 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole-based inhibitors of the ST2 receptor, which is involved in inflammatory responses, has demonstrated that this class of compounds can effectively attenuate signaling pathways in mast cells. nih.gov

Molecular modeling and structure-activity relationship (SAR) studies are crucial for understanding how these molecules interact with their biological targets. nih.gov For instance, the oxindole moiety in some pyrrole-containing kinase inhibitors is known to form key hydrogen bonds within the ATP binding site of the enzyme. mdpi.com The N-methyl group and the pyrrolidine ring of this compound would influence its conformation, solubility, and binding affinity to a target protein. Receptor binding studies with related pyrrolo[2,1-b] researchgate.netbenzazepine derivatives have been conducted to assess their neuroleptic activities. nih.gov

Application in Materials Science Research

Pyrrole-based compounds are well-known for their applications in materials science, particularly in the field of conducting polymers. Polypyrrole is an intrinsically conducting polymer that can be synthesized by the electrochemical or chemical oxidation of pyrrole monomers. While there is no specific research on the use of this compound in materials science, its pyrrole moiety suggests potential for polymerization.

The properties of polypyrrole can be tuned by modifying the pyrrole monomer with different substituents. The presence of the pyrrolidin-3-ylmethyl group could influence the solubility, processability, and electronic properties of the resulting polymer. Furthermore, the pyrrolidine nitrogen could be protonated or quaternized, introducing charge carriers and potentially modulating the material's conductivity.

Bio-conjugation and Prodrug Strategies: Mechanistic Concepts

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or a peptide. mdpi.com Pyrrole derivatives have been used in bioconjugation strategies. nih.gov The this compound scaffold could potentially be functionalized to allow for covalent attachment to biomolecules. For example, a reactive group could be introduced on the pyrrolidine ring, which could then form a stable bond with a specific amino acid residue on a protein.

A prodrug is an inactive compound that is converted into an active drug in the body. The pyrrole-pyrrolidine scaffold could be incorporated into a prodrug design. For instance, the biological activity of a known drug could be temporarily masked by linking it to the this compound moiety. This linkage could then be cleaved by enzymes in the body to release the active drug at the desired site of action.

Future Research Directions and Emerging Trends for 1 Methyl 2 Pyrrolidin 3 Ylmethyl Pyrrole

Development of More Sustainable and Greener Synthetic Routes

The synthesis of novel heterocyclic compounds like 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole offers a prime opportunity to employ and develop sustainable and green chemistry principles. Future research could focus on moving away from traditional, often harsh, synthetic methods towards more environmentally benign approaches.

Key areas of investigation would include:

Catalytic Methods: Exploring the use of earth-abundant metal catalysts or organocatalysts to construct the pyrrole (B145914) or pyrrolidine (B122466) rings, or to form the crucial carbon-carbon bond linking the two heterocyclic systems.

Renewable Starting Materials: Investigating the possibility of deriving the core scaffolds from bio-based feedstocks.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste. acs.org

Alternative Solvents: Utilizing greener solvents such as water, supercritical fluids, or ionic liquids to reduce the environmental impact of the synthesis. semanticscholar.org

A hypothetical green synthesis approach could involve a multi-component reaction, combining a pyrrole precursor, a pyrrolidine precursor, and a linking agent in a single, efficient step. researchgate.net

Unexplored Reactivity Pathways and Functionalization Opportunities

The unique arrangement of a pyrrole ring linked to a pyrrolidine ring via a methylene (B1212753) bridge in this compound suggests a rich and unexplored reactivity profile. Future studies should aim to systematically investigate the chemical behavior of this molecule.

Potential avenues for exploration include:

Functionalization of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic substitution. Research could explore reactions such as halogenation, nitration, and Friedel-Crafts acylation to introduce new functional groups.

Reactivity of the Pyrrolidine Ring: The secondary amine within the pyrrolidine moiety can be a site for various transformations, including alkylation, acylation, and the formation of amides or sulfonamides.

Metal-Catalyzed Cross-Coupling Reactions: If suitable functional groups are introduced onto either ring, cross-coupling reactions could be employed to build more complex molecular architectures.

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, offering pathways to novel fused-ring systems. nih.gov

A summary of potential functionalization sites is presented in the table below.

| Heterocyclic Ring | Potential Reaction Type | Example Reagents |

| Pyrrole | Electrophilic Aromatic Substitution | NBS, HNO₃/H₂SO₄, Acyl chlorides/Lewis acid |

| Pyrrolidine | N-Alkylation / N-Acylation | Alkyl halides, Acid chlorides |

| Both (with pre-functionalization) | Cross-Coupling | Palladium catalysts with boronic acids or organozincs |

Advanced Computational Approaches for Structure-Function Elucidation

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties and potential behavior of this compound. Advanced computational approaches can guide future experimental work and provide insights into its structure-function relationships.

Future computational studies could include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to determine the molecule's three-dimensional structure, electron distribution, and spectroscopic properties (e.g., NMR and IR spectra). researchgate.netresearchgate.net

Molecular Dynamics Simulations: Simulating the behavior of the molecule over time to understand its conformational flexibility and interactions with potential biological targets or solvents.

Virtual Screening and Docking: If a potential biological target is hypothesized, molecular docking simulations can predict the binding affinity and mode of interaction, guiding the design of more potent analogs. scispace.com

These computational models can help to prioritize synthetic efforts and provide a theoretical framework for interpreting future experimental results.

Integration with New Methodologies in Chemical Biology

Should this compound demonstrate interesting biological activity, it could be integrated with cutting-edge methodologies in chemical biology to probe biological systems. The pyrrole-pyrrolidine scaffold is found in a variety of natural products and bioactive molecules, suggesting its potential for biological relevance. researchgate.netbohrium.com

Future research in this area could involve:

Development of Chemical Probes: Modifying the structure of this compound to include reporter tags (e.g., fluorescent dyes or biotin) would allow for the visualization and identification of its cellular targets.

Target Identification Studies: Employing techniques such as affinity chromatography or activity-based protein profiling to isolate and identify the specific proteins or biomolecules with which the compound interacts.

Mechanism of Action Studies: Using a combination of cellular and molecular biology techniques to elucidate how the compound exerts its biological effects at a molecular level.

Potential for Discovery of Novel Biological Mechanisms

The exploration of a completely new chemical entity like this compound holds the exciting possibility of discovering novel biological mechanisms. The unique combination of a planar, aromatic pyrrole ring and a non-planar, saturated pyrrolidine ring could lead to interactions with biological targets in ways not previously observed.

Future investigations should include broad-based biological screening to identify any potential therapeutic applications. This could involve testing the compound against a wide range of cell lines and biological assays, including:

Anticancer Assays: Screening against various cancer cell lines to identify any antiproliferative activity. mdpi.comnih.gov

Antimicrobial Assays: Testing against a panel of bacteria and fungi to determine any antibiotic or antifungal properties. mdpi.comnih.gov

Neurological Assays: Evaluating its effects on neuronal cells and receptors, given that many pyrrolidine-containing compounds have CNS activity.

The discovery of any significant biological activity would be the first step in a long and exciting journey to understand the compound's mechanism of action and its potential as a new therapeutic agent or research tool.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrrole derivatives often employs condensation reactions or cyclization strategies. For example, refluxing acetylacetic esters with sodium hydroxide (as in ) or utilizing electrochemical copolymerization ( ) can yield structurally complex pyrroles. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalysts (e.g., POCl₃ in ). Yield improvements (e.g., 71–87% in ) may require stoichiometric control of substituents like methyl or pyrrolidinyl groups.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3400 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) ( ).

- ¹H/¹³C NMR : Assign methyl groups (δ 1.2–2.5 ppm for CH₃) and pyrrolidine protons (δ 2.5–3.5 ppm for N-CH₂). Compare experimental shifts with computed values to confirm regiochemistry ( ).

- Mass Spectrometry : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺ in ).

Q. What safety protocols should be followed when handling pyrrole derivatives in the lab?

- Methodological Answer :

- Use PPE (gloves, face shields) and fume hoods to avoid inhalation/skin contact ( ).

- In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention ( ).

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound?

- Methodological Answer :

- Use software like AutoDock Vina to model interactions with target proteins (e.g., anti-inflammatory or antimicrobial receptors). Parameterize the compound’s 3D structure (from InChIKey in ) and validate docking poses with experimental IC₅₀ values ( ).

- Compare binding affinities with known analogs (e.g., quinoxaline derivatives in ) to identify critical substituent effects.

Q. How do structural modifications (e.g., methyl vs. pyrrolidinyl groups) influence pharmacological activity?

- Methodological Answer :

- Conduct SAR studies by synthesizing analogs with varying substituents (e.g., ).

- Test in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and correlate results with electronic (Hammett σ) or steric parameters ( ).

- Prioritize substituents that enhance solubility (e.g., polar pyrrolidinyl groups) without compromising metabolic stability.

Q. How can contradictions in spectral or analytical data during characterization be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.